PF-00356231 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

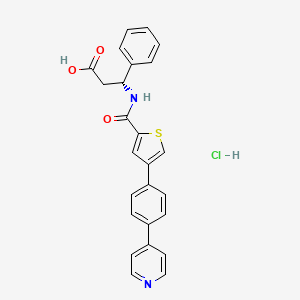

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKSZORLKGTXFF-VZYDHVRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-00356231 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), a family of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides a comprehensive overview of the mechanism of action of PF-00356231, detailing its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2][3] Dysregulation of MMP activity is associated with numerous diseases, making them attractive therapeutic targets. PF-00356231 has emerged as a selective inhibitor of several MMPs, with a unique non-zinc chelating mechanism of action that distinguishes it from many other MMP inhibitors.[4][5][6] This guide will delve into the molecular interactions and cellular consequences of PF-00356231 activity.

Mechanism of Action

This compound functions as a direct inhibitor of several matrix metalloproteinases. Its inhibitory activity is attributed to its specific, non-peptidic, and non-zinc chelating binding to the catalytic domain of these enzymes.[4][5][6] Structural studies have revealed that PF-00356231 binds to MMP-12, forming a stable complex.[6][7] The central morpholinone and thiophene (B33073) rings of the inhibitor are positioned approximately 5Å from the catalytic zinc atom, occupying the S1' pocket of the enzyme.[7] This binding mode obstructs substrate access to the active site, thereby inhibiting the enzyme's proteolytic activity.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against a panel of matrix metalloproteinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target MMP | IC50 (μM) |

| MMP-12 | 1.4[4][5][6] |

| MMP-13 | 0.00065[4][8] |

| MMP-3 | 0.39[4][8] |

| MMP-9 | 0.98[4][8] |

| MMP-8 | 1.7[4][8] |

Note: The IC50 values for MMP-12 and MMP-13 can be significantly decreased in the presence of acetohydroxamate (AH), to 0.014 μM and 0.27 μM, respectively.[4][8]

Affected Signaling Pathways

By inhibiting specific MMPs, PF-00356231 can modulate downstream signaling pathways that are crucial for various cellular processes. The following diagrams illustrate the key signaling cascades influenced by the targeted MMPs.

MMP-12 Signaling Pathway

MMP-12, also known as macrophage elastase, is involved in inflammation and tissue remodeling.[9][10][11] Its inhibition can impact pathways such as the ERK/p38 MAPK pathway, which is involved in macrophage proliferation.[9] MMP-12 can also activate protease-activated receptor-1 (PAR-1), leading to the upregulation of placenta growth factor (PGF) and subsequent apoptosis in lung epithelial cells.[12]

MMP-13 Signaling Pathway

MMP-13, or collagenase-3, plays a significant role in cancer progression and osteoarthritis through its degradation of type II collagen.[4][13][14] Its expression is regulated by various signaling pathways, including TGF-β, Akt-CREB, and ERK signaling.[4]

MMP-3, MMP-8, and MMP-9 Signaling Pathways

MMP-3 (stromelysin-1), MMP-8 (neutrophil collagenase), and MMP-9 (gelatinase B) are involved in a wide array of cellular processes including inflammation, wound healing, and tumor invasion.[1][2][15][16][17] Their expression and activity are often regulated by common signaling cascades such as the MAPK and NF-κB pathways.

Experimental Protocols

The characterization of PF-00356231's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the IC50 values of PF-00356231 against various MMPs.

Methodology:

-

Reagent Preparation:

-

Reconstitute and activate the specific recombinant human MMP enzyme according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound in assay buffer.

-

Prepare the fluorogenic MMP substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2) in a suitable solvent like DMSO.[18]

-

The assay buffer typically consists of Tris-HCl, CaCl2, NaCl, and a non-ionic detergent (e.g., Brij-35) at a physiological pH.

-

-

Assay Procedure:

-

In a 96-well microplate, add the activated MMP enzyme to each well.

-

Add the different concentrations of PF-00356231 to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for inhibitor binding.[19]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin measuring the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.[19]

-

-

Data Analysis:

-

Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Downstream Signaling

Western blotting can be used to assess the effect of PF-00356231 on the expression and phosphorylation status of proteins in signaling pathways downstream of the targeted MMPs.

Methodology:

-

Sample Preparation:

-

Culture appropriate cells (e.g., macrophages, fibroblasts, or cancer cell lines) and treat with PF-00356231 at various concentrations for a specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[21]

-

-

Gel Electrophoresis and Transfer:

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.[23]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a well-characterized inhibitor of several matrix metalloproteinases, with a distinct non-zinc chelating mechanism of action. Its ability to potently inhibit MMP-12, MMP-13, MMP-3, MMP-8, and MMP-9 allows for the modulation of key signaling pathways involved in inflammation, tissue degradation, and cancer progression. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this and similar compounds. The structured presentation of its inhibitory profile and the visualization of its effects on cellular signaling pathways offer a clear and comprehensive understanding of its core mechanism of action for researchers and drug development professionals.

References

- 1. MMP3 - Wikipedia [en.wikipedia.org]

- 2. MMP8 - Wikipedia [en.wikipedia.org]

- 3. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]

- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

- 14. MMP13 - MULTI SCIENCES [multisciences.net]

- 15. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Matrix metalloproteinase-8 (MMP-8) regulates the activation of hepatic stellate cells (HSCs) through the ERK-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening | MDPI [mdpi.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. bio-rad.com [bio-rad.com]

- 21. origene.com [origene.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

The Discovery and Synthesis of PF-00356231 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the tissue remodeling and inflammation associated with chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed plausible synthesis of this compound. It includes a summary of its inhibitory activity, relevant signaling pathways, and detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction: The Rationale for MMP-12 Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). While essential for normal physiological processes like tissue remodeling and wound healing, their dysregulation is a hallmark of numerous pathologies, including cancer, arthritis, and chronic inflammatory diseases.

MMP-12 is primarily secreted by macrophages and is highly expressed in the lungs of smokers and patients with COPD. Its principal substrate is elastin (B1584352), a critical component of the lung's connective tissue. The excessive degradation of elastin by MMP-12 leads to the loss of lung elasticity and the progressive airflow limitation characteristic of emphysema. Therefore, the development of potent and selective MMP-12 inhibitors represents a promising therapeutic strategy for the treatment of COPD and other inflammatory lung diseases.

Discovery of PF-00356231

The discovery of PF-00356231 emerged from research efforts to identify small molecule inhibitors of MMP-12 with improved selectivity and safety profiles compared to earlier broad-spectrum MMP inhibitors. The design strategy focused on developing a non-peptidic, non-zinc chelating ligand to avoid the off-target effects and toxicity associated with traditional hydroxamate-based inhibitors.

The core structure of PF-00356231, (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid, was likely developed through a combination of high-throughput screening and structure-activity relationship (SAR) studies. The SAR for MMP-12 inhibitors often focuses on optimizing interactions with the S1' specificity pocket of the enzyme.

Mechanism of Action and Signaling Pathways

PF-00356231 acts as a competitive inhibitor of MMP-12, binding to the active site of the enzyme and preventing the cleavage of its substrates. By inhibiting MMP-12, PF-00356231 is expected to modulate downstream signaling pathways that are activated by MMP-12 activity or the products of its enzymatic action.

MMP-12 has been shown to influence several key signaling pathways involved in inflammation and cell proliferation, including the PI3K-AKT and MAPK (ERK/P38) pathways. Furthermore, MMP-12 can activate Protease-Activated Receptor-1 (PAR-1), leading to downstream signaling events.

Figure 1: Simplified signaling pathway of MMP-12 and the inhibitory action of PF-00356231.

Quantitative Data: Inhibitory Profile of PF-00356231

PF-00356231 demonstrates high potency for MMP-12 and selectivity over several other MMPs. The following table summarizes the reported IC50 values.

| Enzyme | IC50 (µM) |

| MMP-12 | 1.4[1] |

| MMP-13 | 0.00065[1] |

| MMP-3 | 0.39[1] |

| MMP-9 | 0.98[1] |

| MMP-8 | 1.7[1] |

Note: The inhibitory activity of PF-00356231 against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH), with IC50 values decreasing to 0.014 µM and 0.27 µM, respectively.[1]

Detailed Experimental Protocols

MMP-12 Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of PF-00356231 against MMP-12 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-12 (catalytic domain)

-

MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

This compound

-

DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Enzyme Preparation: Dilute the recombinant MMP-12 in the assay buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP-12 enzyme. b. Add 25 µL of the PF-00356231 dilution or vehicle control (assay buffer with DMSO). c. Incubate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the MMP-12 fluorogenic substrate.

-

Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each concentration of PF-00356231 relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemical Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent synthesis strategy, involving the preparation of two key intermediates: 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid and (R)-3-amino-3-phenylpropanoic acid . These intermediates are then coupled, followed by deprotection and salt formation.

Figure 2: Proposed synthetic workflow for this compound.

Plausible Synthetic Protocol

Step 1: Synthesis of 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid

-

Suzuki Coupling: 4-Bromothiophene-2-carboxylic acid is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid.

Step 2: Synthesis of (R)-3-amino-3-phenylpropanoic acid

This chiral amino acid can be prepared via several methods, including the asymmetric reduction of an enamine derived from a β-keto ester or through an asymmetric Michael addition of an amine to cinnamic acid.

Step 3: Amide Coupling

-

Activation of the Carboxylic Acid: 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent like DMF or CH₂Cl₂.

-

Amide Bond Formation: (R)-3-amino-3-phenylpropanoic acid (with its carboxylic acid group potentially protected as an ester) is added to the activated carboxylic acid, along with a non-nucleophilic base (e.g., DIPEA), and the mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection and Salt Formation

-

Deprotection (if necessary): If the carboxylic acid of the β-amino acid was protected as an ester, it is deprotected under appropriate conditions (e.g., hydrolysis with LiOH).

-

Hydrochloride Salt Formation: The purified free base of PF-00356231 is dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol), and a solution of HCl in a non-aqueous solvent (e.g., diethyl ether or isopropanol) is added. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

This compound is a significant molecule in the ongoing research for selective MMP-12 inhibitors. Its discovery and development highlight the importance of targeting specific MMPs to treat inflammatory diseases like COPD. The plausible synthetic route outlined in this guide, based on established chemical principles, provides a framework for its laboratory-scale preparation. Further research into the clinical efficacy and safety of PF-00356231 and similar compounds will be crucial in determining their therapeutic potential.

References

PF-00356231 Hydrochloride: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating small molecule inhibitor. Contrary to inquiries regarding its kinase selectivity, extensive biochemical profiling reveals that this compound is a selective inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This document provides a comprehensive overview of the target selectivity profile of this compound, focusing on its inhibitory activity against various MMPs. While no public data from broad kinase screening panels (kinome scans) were identified for this compound, its potent and selective inhibition of key MMPs, particularly MMP-13 and MMP-12, is well-documented. This guide summarizes the quantitative inhibitory data, details relevant experimental methodologies, and illustrates the signaling context of its primary targets.

Introduction

Matrix metalloproteinases are crucial for tissue remodeling in both physiological and pathological processes, including development, wound healing, and cancer metastasis.[1] Their dysregulation is implicated in a variety of diseases, making them attractive therapeutic targets. This compound has emerged as a valuable research tool for investigating the roles of specific MMPs in these processes. This guide serves as a technical resource for researchers utilizing this compound, providing clear data on its selectivity and the methodologies to assess its activity.

Target Selectivity Profile of this compound

The primary targets of this compound are members of the matrix metalloproteinase family. Its inhibitory activity is most pronounced against MMP-13 (collagenase-3), with significant activity also observed against several other MMPs.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound against a panel of matrix metalloproteinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target | IC50 (µM) | Reference |

| MMP-13 | 0.00065 | [2][3] |

| MMP-12 | 1.4 | [2][3][4] |

| MMP-3 | 0.39 | [2][3] |

| MMP-9 | 0.98 | [2][3] |

| MMP-8 | 1.7 | [2][3] |

Note: One source reports a significantly lower IC50 of 14 nM (0.014 µM) for MMP-12.[5] This discrepancy may be due to different assay conditions.

Experimental Protocols

The determination of inhibitor potency against MMPs is typically conducted using in vitro enzymatic assays. A common method is the fluorometric inhibitor screening assay, which measures the cleavage of a specific fluorescently labeled peptide substrate by the target MMP.

Fluorometric MMP Inhibition Assay Protocol

This protocol provides a general framework for determining the IC50 of an inhibitor against a specific MMP.

1. Reagent Preparation:

- MMP Assay Buffer: Prepare a buffer appropriate for the specific MMP, typically containing Tris-HCl, CaCl2, and a non-ionic detergent (e.g., Brij-35) at a physiological pH.

- MMP Enzyme: Reconstitute the purified, active form of the target MMP in the assay buffer to a desired stock concentration.

- MMP Substrate: Use a commercially available FRET (Fluorescence Resonance Energy Transfer) peptide substrate specific for the MMP of interest. Reconstitute in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

- Inhibitor (this compound): Prepare a stock solution in DMSO and create a serial dilution series to cover a range of concentrations for IC50 determination.

2. Assay Procedure (96-well plate format): a. To each well of a black, flat-bottom 96-well plate, add the following in order: i. MMP Assay Buffer. ii. The inhibitor solution at various concentrations (or vehicle control, e.g., DMSO). iii. The MMP enzyme solution. b. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the MMP substrate solution to each well. d. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., λex = 490 nm / λem = 520 nm).[6]

3. Data Analysis: a. Determine the initial reaction rates (slopes of the linear phase of the fluorescence vs. time curves) for each inhibitor concentration. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathway Context

MMPs are key effectors in the remodeling of the extracellular matrix (ECM), a process that is tightly regulated by various signaling pathways. The diagram below illustrates a generalized signaling cascade leading to the expression and activation of MMPs, which are the primary targets of this compound.

References

- 1. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. PF 356231, MMP-12 inhibitor (CAS 766536-21-4) | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Activity of PF-00356231 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), with notable selectivity for MMP-12 and MMP-13. This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting MMP-mediated pathologies.

Core Inhibitory Activity

This compound has been characterized as a potent inhibitor of several matrix metalloproteinases. Its inhibitory activity, as determined by half-maximal inhibitory concentrations (IC50), is summarized in the table below.

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

| Target | IC50 Value |

| MMP-12 | 1.4 µM |

| MMP-13 | 0.65 nM |

| MMP-3 | 0.39 µM |

| MMP-9 | 0.98 µM |

| MMP-8 | 1.7 µM |

Data sourced from commercially available data sheets.[1][2]

It has been noted that the inhibitory potency of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). In the presence of AH, the IC50 value for MMP-12 decreases to 0.014 µM, and for MMP-13, it decreases to 0.27 µM.[2]

Experimental Protocols

The following section details the general experimental procedures for determining the in vitro inhibitory activity of compounds like this compound against MMPs. These protocols are based on established methodologies in the field.

General MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by a specific MMP.

Workflow:

Caption: Workflow for a typical MMP fluorogenic inhibition assay.

Methodology:

-

Enzyme Activation: Recombinant human MMPs (pro-MMPs) are activated according to the manufacturer's instructions. A common method involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA).

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.

-

Assay Buffer: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35.

-

Assay Procedure:

-

Activated MMP enzyme is added to the wells of a microplate.

-

Varying concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 37°C).

-

A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways

The inhibition of MMPs by this compound can impact various downstream signaling pathways involved in cellular processes such as proliferation, migration, and inflammation. While direct studies on the signaling effects of PF-00356231 are limited, the known roles of its primary targets, MMP-12 and MMP-13, allow for the inference of its potential impact.

Overview of MMP-Mediated Signaling

MMPs are key regulators of the extracellular matrix (ECM) and can influence cell behavior by:

-

Degrading ECM components to facilitate cell migration and invasion.

-

Releasing or activating growth factors and cytokines sequestered in the ECM.

-

Cleaving cell surface receptors, thereby modulating their activity.

These actions can subsequently affect intracellular signaling cascades, including the MAPK and NF-κB pathways.

Caption: Potential signaling impact of this compound via MMP inhibition.

Potential In Vitro Cellular Effects

Based on its potent inhibition of key MMPs, this compound is anticipated to modulate various cellular functions in vitro. Further experimental validation is required to confirm these potential effects.

Cell Proliferation

MMPs can influence cell proliferation by releasing growth factors from the ECM. Inhibition of these MMPs by PF-00356231 could therefore lead to a reduction in cancer cell proliferation.

Suggested Assay: A standard cell proliferation assay, such as the MTT or CyQUANT assay, could be employed. Cancer cell lines known to express high levels of MMP-12 or MMP-13 would be suitable models.

Cell Migration and Invasion

The degradation of the ECM is a critical step in cell migration and invasion, particularly in the context of cancer metastasis. By inhibiting MMPs, PF-00356231 is expected to impede these processes.

Suggested Assay: Transwell migration or invasion assays (e.g., Boyden chamber assay) would be appropriate to assess the effect of PF-00356231 on the migratory and invasive capacity of cancer cells.

Apoptosis

While a direct role in apoptosis is less established, MMPs can influence cell survival signals. The impact of PF-00356231 on apoptosis would likely be context-dependent and could be investigated using standard apoptosis assays.

Suggested Assay: Annexin V/Propidium Iodide staining followed by flow cytometry can be used to quantify apoptotic and necrotic cells following treatment with PF-00356231.

Inflammation

MMP-12, also known as macrophage elastase, is heavily implicated in inflammatory processes. Inhibition of MMP-12 by PF-00356231 could potentially reduce the production of pro-inflammatory cytokines.

Suggested Assay: An in vitro inflammation model, such as LPS-stimulated macrophages, could be used. The levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant can be measured by ELISA following treatment with PF-00356231.

Conclusion

This compound is a potent and selective inhibitor of MMP-12 and MMP-13 with demonstrated in vitro activity. Its mechanism of action suggests potential therapeutic applications in diseases characterized by excessive MMP activity, such as cancer and inflammatory disorders. This technical guide provides a foundational understanding of its in vitro profile, offering a basis for further investigation into its cellular effects and downstream signaling consequences. Future studies should focus on comprehensive kinome profiling to further establish its selectivity and detailed cell-based assays to elucidate its functional impact in relevant disease models.

References

PF-00356231 Hydrochloride: A Technical Guide to its Binding Affinity for MMP-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of PF-00356231 hydrochloride to Matrix Metalloproteinase-12 (MMP-12). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the experimental workflow and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting MMPs.

Core Data Presentation: Binding Affinity of PF-00356231

PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of MMP-12.[1][2] Its binding affinity has been characterized by determining its half-maximal inhibitory concentration (IC50) against MMP-12 and a panel of other matrix metalloproteinases. The quantitative data from these studies are summarized in the table below.

| MMP Target | IC50 (µM) | Notes | Reference(s) |

| MMP-12 | 1.4 | - | [1][2] |

| MMP-12 | 0.014 | In the presence of acetohydroxamate (AH) | [1][2] |

| MMP-3 | 0.39 | - | [1][2] |

| MMP-8 | 1.7 | - | [1][2] |

| MMP-9 | 0.98 | - | [1][2] |

| MMP-13 | 0.00065 | - | [1][2] |

Experimental Protocols: Determination of IC50

The following is a representative protocol for determining the IC50 value of PF-00356231 against MMP-12, based on established fluorogenic substrate-based assays.

Objective: To quantify the concentration of this compound required to inhibit 50% of MMP-12 enzymatic activity.

Materials:

-

Recombinant human MMP-12 (activated)

-

This compound

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the PF-00356231 stock solution in Assay Buffer to achieve a range of desired concentrations.

-

Dilute the activated MMP-12 enzyme to a working concentration in ice-cold Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Setup:

-

Add the serially diluted PF-00356231 solutions to the wells of a 96-well microplate.

-

Include control wells containing Assay Buffer with DMSO (vehicle control) and a known MMP-12 inhibitor (positive control).

-

Add the diluted MMP-12 enzyme solution to all wells except for the substrate control wells.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 30-60 minutes) to allow for the binding of the inhibitor to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm).

-

Monitor the increase in fluorescence over time, taking readings at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

-

Determine the percentage of inhibition for each concentration of PF-00356231 using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the PF-00356231 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination of PF-00356231 against MMP-12.

MMP-12 Signaling in Inflammation and Cancer Progression

Caption: Role of MMP-12 in cancer and inflammation and its inhibition by PF-00356231.

References

Structural Analysis of PF-00356231 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of PF-00356231 hydrochloride, a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. The document consolidates crystallographic data, spectroscopic analysis, and a proposed synthetic pathway to offer a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases, a family of enzymes implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its hydrochloride salt form is often utilized for pharmaceutical development. Understanding the detailed molecular structure of this compound is crucial for elucidating its mechanism of action, optimizing its inhibitory activity, and guiding further drug design efforts. This guide aims to provide an in-depth technical overview of its structural characteristics.

Chemical and Physical Properties

The fundamental chemical and physical properties of PF-00356231 and its hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid hydrochloride | PubChem |

| Chemical Formula | C₂₅H₂₁ClN₂O₃S | Proteintech |

| Molecular Weight | 464.96 g/mol | Proteintech |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | PubChem |

| CAS Number | 820223-77-6 (hydrochloride) | Proteintech |

Crystallographic Analysis

The three-dimensional structure of PF-00356231 in complex with the catalytic domain of human macrophage elastase (MMP-12) has been determined by X-ray diffraction. The details of this crystallographic analysis are available through the Protein Data Bank (PDB) under the accession code 1UTZ .

Experimental Protocol: X-ray Diffraction

The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined using the X-ray diffraction method. A summary of the experimental protocol is provided below.

-

Protein Expression and Purification: The catalytic domain of human MMP-12 (residues 106-268) was expressed and purified.

-

Crystallization: The purified MMP-12 was co-crystallized with PF-00356231. The crystallization was likely performed using the vapor diffusion method, where a solution of the protein-inhibitor complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of crystals.

-

Data Collection: A single crystal was mounted and exposed to a monochromatic X-ray beam. Diffraction data were collected on an image plate detector.

-

Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The structure was solved using molecular replacement, with a known structure of MMP-12 as a search model. The initial model was then refined against the experimental data to improve the fit and atomic coordinates.

Crystallographic Data

The key parameters from the X-ray diffraction experiment for PDB entry 1UTZ are summarized in the table below.

| Parameter | Value |

| PDB ID | 1UTZ |

| Resolution | 2.50 Å |

| Space Group | P 6₃ 2 2 |

| Unit Cell Dimensions (a, b, c) | 123.22 Å, 123.22 Å, 168.20 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |

| R-value (work) | 0.224 |

| R-free | 0.245 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons of the phenyl, pyridinyl, and thiophene (B33073) rings.

-

Aliphatic Protons: Signals for the methine and methylene (B1212753) protons of the propanoic acid backbone would appear further upfield. The benzylic proton would likely be a multiplet.

-

Amide and Carboxylic Acid Protons: A broad singlet for the amide proton (N-H) and a very broad singlet for the carboxylic acid proton (O-H), both of which are exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyl carbons would be observed in the downfield region (160-180 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm).

-

Aliphatic Carbons: Signals for the aliphatic carbons of the propanoic acid moiety would be found in the upfield region of the spectrum.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Expected Mass Spectrum:

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to the molecular weight of the free base (428.12) plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

General Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infusion: The sample solution is infused into the mass spectrometer's ion source (e.g., an electrospray ionization source).

-

Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Synthesis Pathway

A plausible synthetic route for PF-00356231 is outlined below, based on common organic synthesis methodologies for similar compounds.

Experimental Workflow for Synthesis:

Mechanism of Action and Signaling Pathway

PF-00356231 functions as an inhibitor of matrix metalloproteinases. The crystallographic data reveals that it binds to the S1' pocket of the MMP-12 active site. Unlike many MMP inhibitors, it does not chelate the catalytic zinc ion directly. Instead, its thiophene ring is positioned over the zinc atom. This binding occludes the active site, preventing the natural substrate from binding and being cleaved.

Conclusion

This technical guide has provided a multi-faceted structural analysis of this compound, integrating data from X-ray crystallography with expected spectroscopic characteristics and a proposed synthetic route. The detailed information on its three-dimensional structure and mode of binding to its target enzyme, MMP-12, is invaluable for understanding its inhibitory activity and for the rational design of next-generation MMP inhibitors. While detailed experimental spectroscopic data is not publicly available, the provided information serves as a robust foundation for researchers in the field of drug discovery and development.

An In-Depth Technical Guide to PF-00356231 Hydrochloride: A Potent Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the potent matrix metalloproteinase (MMP) inhibitor, PF-00356231 hydrochloride. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Core Compound Information

This compound is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₅H₂₁ClN₂O₃S |

| Molecular Weight | 464.96 g/mol |

| CAS Number | 820223-77-6 |

| Primary Target Class | Matrix Metalloproteinase (MMP) |

Biological Activity and Target Profile

This compound exhibits potent inhibitory activity against several members of the matrix metalloproteinase family. The half-maximal inhibitory concentrations (IC₅₀) for its primary targets are detailed in the table below. This targeted inhibition of MMPs makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.

| Target MMP | IC₅₀ (µM) |

| MMP-13 | 0.00065 |

| MMP-3 | 0.39 |

| MMP-9 | 0.98 |

| MMP-12 | 1.4 |

| MMP-8 | 1.7 |

Experimental Protocols: In Vitro MMP Inhibition Assay

To assess the inhibitory potential of this compound or similar compounds against a specific matrix metalloproteinase, a fluorogenic substrate-based assay is commonly employed. The following protocol provides a detailed methodology for a typical in vitro MMP inhibition assay.

Objective: To determine the IC₅₀ value of this compound for a specific MMP enzyme.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-13)

-

Fluorogenic MMP substrate

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to generate a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

-

Assay Setup:

-

Add 20 µL of Assay Buffer to the "blank" wells.

-

Add 20 µL of the diluted MMP enzyme solution to the "positive control" and "test inhibitor" wells.

-

Add 5 µL of the corresponding this compound dilution to the "test inhibitor" wells.

-

Add 5 µL of Assay Buffer with the same final DMSO concentration to the "positive control" and "blank" wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate used. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a period of 20-30 minutes.

-

Data Analysis:

-

Subtract the fluorescence readings of the "blank" wells from all other wells.

-

Determine the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "positive control" (uninhibited enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways Modulated by MMP Inhibition

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and play a critical role in cell signaling by processing a variety of signaling molecules. Inhibition of MMPs by compounds such as this compound can therefore have significant downstream effects on cellular signaling pathways. The diagram below illustrates a generalized signaling pathway involving MMPs and the point of intervention for an MMP inhibitor.

Caption: Generalized MMP signaling pathway and point of inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an MMP inhibitor in a cell-based assay.

Caption: Workflow for cell-based evaluation of an MMP inhibitor.

PF-00356231 Hydrochloride: A Technical Guide to Solubility and Stability

Disclaimer: The following technical guide is a representative document based on established principles of pharmaceutical sciences. As of the date of this document, specific public data on the solubility and stability of PF-00356231 hydrochloride is not available. Therefore, the data, experimental protocols, and signaling pathways presented herein are illustrative and based on the general characteristics of hydrochloride salts of small molecule drugs. This guide is intended for research, scientific, and drug development professionals.

Introduction

PF-00356231 is an investigational small molecule entity. For effective formulation development and to ensure its safety and efficacy, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This guide provides a comprehensive overview of the methodologies to determine the aqueous solubility and stability profile of PF-00356231 as a hydrochloride salt. The hydrochloride form is often chosen for drug candidates to enhance solubility and stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The shake-flask method is a common technique used to determine equilibrium solubility.[1]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation of Media: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[1]

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature, typically 37 °C ± 1 °C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of PF-00356231 in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Data Analysis: Determine the mean solubility from at least three replicate experiments for each pH condition.

Illustrative Solubility Data

The following table summarizes the hypothetical aqueous solubility of this compound at 37 °C.

| pH | Solubility (mg/mL) | Classification |

| 1.2 | 15.2 | Soluble |

| 4.5 | 5.8 | Sparingly soluble |

| 6.8 | 0.9 | Slightly soluble |

Note: Solubility classification is based on USP definitions.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are crucial for establishing a re-test period and recommended storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, which helps in understanding the degradation pathways and developing stability-indicating analytical methods.[3][4][5]

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to dry heat at 80 °C for 48 hours.

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C, 24h | 12.5 | 2 |

| 0.1 N NaOH, 60°C, 24h | 18.2 | 3 |

| 3% H₂O₂, RT, 24h | 8.7 | 1 |

| Dry Heat, 80°C, 48h | 4.1 | 1 |

| Photolytic (ICH Q1B) | 6.5 | 2 |

Long-Term and Accelerated Stability Studies

These studies are conducted according to ICH guidelines to establish the re-test period and storage conditions.

-

Batch Selection: Use at least three primary batches of this compound.

-

Container Closure System: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: At 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test for appearance, assay, degradation products, and moisture content.

| Time (Months) | Assay (%) | Total Impurities (%) |

| 0 | 99.8 | 0.15 |

| 3 | 99.2 | 0.45 |

| 6 | 98.5 | 0.82 |

Hypothetical Signaling Pathway

PF-00356231, as a small molecule inhibitor, may target a key kinase in a signaling pathway relevant to cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8][9][10]

Conclusion

This technical guide outlines the fundamental methodologies for characterizing the solubility and stability of this compound. The illustrative data and protocols provide a framework for the systematic evaluation required during drug development. A comprehensive understanding of these properties is critical for the development of a safe, effective, and stable pharmaceutical product.

References

- 1. scielo.br [scielo.br]

- 2. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

PF-00356231 Hydrochloride: A Technical Overview of its Therapeutic Potential as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. It also demonstrates inhibitory activity against other MMPs, including MMP-13, MMP-8, MMP-9, and MMP-3.[1][2][3] By targeting MMPs, which are key enzymes in the degradation of the extracellular matrix, PF-00356231 holds therapeutic potential in a variety of pathological conditions characterized by excessive tissue remodeling, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the available preclinical data on PF-00356231, its mechanism of action, relevant signaling pathways, and potential therapeutic applications. While specific quantitative in vivo efficacy, pharmacokinetic, and safety data for PF-00356231 are limited in the public domain, this document synthesizes the existing knowledge to guide further research and development.

Introduction to this compound

This compound is a small molecule inhibitor that has garnered interest for its selective action against MMP-12.[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components.[3] Dysregulation of MMP activity is implicated in numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, fibrosis, and cancer. MMP-12, in particular, is predominantly expressed by macrophages and is a key player in inflammatory processes and tissue destruction.[3]

Mechanism of Action

PF-00356231 acts as a specific, non-peptidic, non-zinc chelating ligand and inhibitor of MMP-12.[1][2] It binds to the active site of the enzyme, preventing it from degrading its natural substrates. The inhibitory profile of PF-00356231 extends to other MMPs, with particularly high potency against MMP-13.[1][2][3]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of PF-00356231 against various MMPs, as measured by their half-maximal inhibitory concentration (IC50) values.

| Target MMP | IC50 (µM) | Reference(s) |

| MMP-12 | 1.4 | [1][2] |

| MMP-13 | 0.00065 | [1][2] |

| MMP-3 | 0.39 | [1][2] |

| MMP-9 | 0.98 | [1][2] |

| MMP-8 | 1.7 | [1][2] |

| MMP-12 (in the presence of acetohydroxamate) | 0.014 | [2] |

| MMP-13 (in the presence of acetohydroxamate) | 0.27 | [2] |

Signaling Pathways

The therapeutic effects of PF-00356231 are mediated through the modulation of signaling pathways downstream of MMP-12 inhibition. Key pathways implicated include the Transforming Growth Factor-beta (TGF-β) pathway and pathways involved in Epithelial-Mesenchymal Transition (EMT), which are central to the progression of fibrosis.

TGF-β Signaling Pathway in Fibrosis

TGF-β is a master regulator of fibrosis. MMP-12 can influence TGF-β signaling both directly and indirectly. It has been suggested that MMPs, including MMP-12, can activate latent TGF-β by cleaving the latency-associated peptide (LAP), thereby increasing the bioavailability of active TGF-β.[4] Furthermore, TGF-β1 can induce the expression of MMP-12, creating a positive feedback loop that promotes a pro-fibrotic environment.[5] Inhibition of MMP-12 by PF-00356231 is expected to disrupt this cycle.

Caption: TGF-β signaling in fibrosis and the role of MMP-12.

Epithelial-Mesenchymal Transition (EMT) Signaling

EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to fibrosis and cancer progression. MMP-12 can promote EMT by cleaving E-cadherin, a key cell-cell adhesion molecule. The loss of E-cadherin disrupts epithelial integrity and initiates the transition. Downstream signaling pathways, including MAPK and Wnt, are also implicated in MMP-12-mediated EMT.

Caption: MMP-12's role in initiating Epithelial-Mesenchymal Transition.

Potential Therapeutic Applications & Preclinical Evidence

Based on its mechanism of action, PF-00356231 has potential therapeutic applications in diseases where MMP-12 plays a significant pathological role.

Inflammatory Airway Diseases and Fibrosis

Elevated MMP-12 levels are associated with inflammatory airway diseases like asthma and COPD, as well as pulmonary fibrosis. A key preclinical study investigated the effect of PF-00356231 in a mouse model of Aspergillus fumigatus-induced allergic airway inflammation and fibrosis. While specific quantitative data for PF-00356231 from this study is not publicly available, the study design provides a framework for evaluating its in vivo efficacy.

This protocol is a generalized representation based on common methodologies for this animal model.

-

Sensitization: Mice (e.g., BALB/c or C57BL/6 strains) are sensitized to Aspergillus fumigatus antigens. This is typically achieved through intraperitoneal injections of A. fumigatus extract with an adjuvant (e.g., alum), followed by intranasal or aerosol challenges with the extract to induce a robust allergic response.[1][6][7][8]

-

Challenge: Sensitized mice are subsequently challenged with live A. fumigatus spores via inhalation or intranasal instillation to induce airway inflammation and remodeling.[1][6][7][8]

-

Treatment: A cohort of challenged mice is treated with this compound, typically administered systemically (e.g., intraperitoneally or orally). A vehicle control group receives the delivery vehicle alone.

-

Endpoint Analysis: At specified time points after the challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Histology: Lung tissues are harvested, fixed, and stained (e.g., Hematoxylin and Eosin for inflammation, Masson's Trichrome for collagen deposition, and periodic acid-Schiff for mucus production) to assess airway remodeling and fibrosis.

-

Immunohistochemistry/Immunofluorescence: Staining for specific markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen types I and III.[9][10][11]

-

Gene and Protein Expression Analysis: Techniques like qRT-PCR and Western blotting are used to quantify the expression of pro-fibrotic and inflammatory markers in lung tissue.

-

Caption: Experimental workflow for the Aspergillus-induced airway fibrosis model.

Cancer

Pharmacokinetics, Pharmacodynamics, and Toxicology

As of the latest available information, detailed preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data for this compound have not been published in the public domain. Such studies would be crucial for its further development and would typically involve:

-

Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) in animal models to determine parameters like half-life, bioavailability, and clearance.[14][15][16][17]

-

Pharmacodynamics: Evaluation of the relationship between drug concentration and its biological effect, for instance, by measuring MMP-12 activity in tissues after administration.

-

Toxicology: A comprehensive evaluation of the safety profile of the compound, including acute and chronic toxicity studies in relevant animal species.[12][18][19][20]

Clinical Development and Future Directions

There is no publicly available information regarding any clinical trials specifically investigating this compound. The development of MMP inhibitors has historically been challenging due to off-target effects and a lack of efficacy in clinical trials. However, the development of more selective inhibitors like PF-00356231 may offer a more targeted and potentially safer therapeutic approach.

Future research should focus on:

-

Conducting comprehensive preclinical studies to establish the in vivo efficacy, pharmacokinetics, and safety profile of PF-00356231.

-

Identifying specific patient populations with diseases characterized by high MMP-12 activity who are most likely to benefit from this targeted therapy.

-

Exploring the potential of PF-00356231 in combination with other therapeutic agents to achieve synergistic effects, for example, with anti-inflammatory or other anti-fibrotic drugs.[21][22]

Conclusion

This compound is a promising selective MMP-12 inhibitor with a clear mechanism of action and a strong rationale for its therapeutic application in inflammatory and fibrotic diseases. While the currently available public data is limited, the foundational knowledge of its inhibitory profile and the understanding of the signaling pathways it modulates provide a solid basis for further investigation. Rigorous preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elimination of Aspergillus fumigatus conidia from the airways of mice with allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. dovepress.com [dovepress.com]

- 9. Non-invasive in vivo imaging of changes in Collagen III turnover in myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibronectin-dependent collagen I deposition modulates the cell response to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGF-β1 modulates the homeostasis between MMPs and MMP inhibitors through p38 MAPK and ERK1/2 in highly invasive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicology and carcinogenesis studies of sodium tungstate dihydrate in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (drinking water studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A preclinical pharmacokinetic study of the bioreductive drug AQ4N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity studies of perfluoroalkyl sulfonates administered by gavage to Sprague Dawley (Hsd:Sprague Dawley SD) rats (revised) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. NHS-IL12 and bintrafusp alfa combination therapy enhances antitumor activity in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-00356231 Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. MMP-12, in particular, has been associated with the progression of several cancers, including lung, liver, and breast cancer, through its involvement in signaling pathways such as PI3K-AKT and NF-κB. This document provides detailed protocols for the experimental use of this compound in a cell culture setting to investigate its therapeutic potential.

Quantitative Data

The inhibitory activity of this compound against various matrix metalloproteinases is summarized below. These values are derived from enzymatic assays and can serve as a starting point for determining optimal concentrations in cell-based experiments.

| Target | IC50 (Enzymatic Assay) | Reference |

| MMP-12 | 1.4 µM / 14 nM | |

| MMP-13 | 0.00065 µM | |

| MMP-3 | 0.39 µM | |

| MMP-9 | 0.98 µM | |

| MMP-8 | 1.7 µM |

Signaling Pathway

MMP-12 plays a significant role in tumor progression by influencing key signaling pathways that regulate cell survival, proliferation, and invasion. The diagram below illustrates the putative signaling cascade involving MMP-12 and its downstream effectors, PI3K/Akt and NF-κB, which can be targeted by this compound.

Caption: MMP-12 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cancer cells in culture.

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing cancer cell lines suitable for studying the effects of MMP inhibitors. Adherent cell lines from lung (e.g., A549, H1299), breast (e.g., MDA-MB-231), or other cancers with known MMP-12 expression are recommended.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks/plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.

-

For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Seed cells into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^5 cells/mL.

Protocol 2: Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

-

Aseptically weigh the powder and dissolve it in the calculated volume of DMSO to create a high-concentration stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 3: Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50) in a cell-based system.

Materials:

-

Cells cultured as described in Protocol 1

-

96-well cell culture plates

-

This compound stock solution (from Protocol 2)

-

Serum-free culture medium

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.

-

The next day, prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range, based on enzymatic IC50 values, is 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control (DMSO at a final concentration not exceeding 0.1%).

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein expression levels of MMP-12 and key components of its downstream signaling pathways (e.g., p-Akt, NF-κB).

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MMP-12, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating cells with various concentrations of this compound for the desired time, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate in microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.